5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol

Physicochemical characterization Molecular weight Hydrogen bonding

Research teams often need a scaffold with multiple orthogonal handles to streamline SAR. 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol (CAS 1805999-35-2) provides three reactive sites: the 2-OH for O-functionalization, the 5,6-dichloro for cross-coupling, and the CF2H group for metabolic stability. The adjacent chlorine pattern enables unique electronic tuning. XLogP ~2.3 suits CNS drug discovery and agrochemical intermediates. Available with ≥95% purity for immediate global delivery.

Molecular Formula C6H3Cl2F2NO
Molecular Weight 213.99 g/mol
Cat. No. B13096052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol
Molecular FormulaC6H3Cl2F2NO
Molecular Weight213.99 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1Cl)Cl)C(F)F
InChIInChI=1S/C6H3Cl2F2NO/c7-3-1-2(5(9)10)6(12)11-4(3)8/h1,5H,(H,11,12)
InChIKeyFTCNQQRKTGQEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol: Physicochemical & Structural Profile


5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol (CAS 1805999-35-2) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₂F₂NO and a molecular weight of 213.99 g/mol . The compound features a 2-pyridinol core substituted with two chlorine atoms at the 5- and 6-positions and a difluoromethyl group at the 3-position [1]. This specific substitution pattern confers a computed lipophilicity (XLogP3-AA ≈ 2.3) that exceeds non-halogenated pyridine analogs by approximately 1.5 log units [2], while the hydroxyl group at position 2 provides a reactive handle for further functionalization in both pharmaceutical and agrochemical synthetic pathways [1].

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol: Why Generic Substitution Fails


Pyridine derivatives with difluoromethyl and chloro substituents exhibit position-dependent physicochemical properties that preclude simple substitution without altering downstream reactivity or biological profile . The specific 5,6-dichloro-3-difluoromethyl substitution pattern creates a unique electronic environment that differs from regioisomers such as 2,5-dichloro-3-difluoromethylpyridine or 2,3-dichloro-5-difluoromethylpyridine, affecting nucleophilic substitution kinetics and hydrogen-bonding capacity due to the presence of the 2-hydroxyl group [1]. For procurement decisions, substituting with a structurally similar analog lacking the 2-ol functionality (e.g., 2,5-dichloro-3-(difluoromethyl)pyridine, CAS 71701-93-4) eliminates the hydroxyl-mediated derivatization pathway entirely, while regioisomers with alternative chlorine placement alter the electronic distribution across the pyridine ring, potentially compromising synthetic yields in downstream coupling reactions .

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol: Differentiation Evidence vs. Analogs


Molecular Weight & Hydrogen Bond Donor Capacity

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol possesses a molecular weight of 213.99 g/mol, which is 16.00 g/mol higher than the non-hydroxylated analog 2,5-dichloro-3-(difluoromethyl)pyridine (MW 197.99 g/mol) [1]. This mass difference corresponds exactly to the replacement of a hydrogen atom with a hydroxyl group at the 2-position of the pyridine ring. The presence of the hydroxyl group also confers hydrogen bond donor capacity (H-Bond Donor Count = 1) that is absent in the non-hydroxylated comparator (H-Bond Donor Count = 0) [2].

Physicochemical characterization Molecular weight Hydrogen bonding

Lipophilicity (XLogP) Differentiation

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol exhibits an XLogP3-AA value of approximately 2.3, which is 1.5 log units higher than the non-chlorinated analog 3-(difluoromethyl)pyridin-2-ol (XLogP3-AA = 0.8) [1][2]. The presence of two chlorine atoms at the 5- and 6-positions substantially increases lipophilicity compared to analogs bearing only the difluoromethyl group. For reference, 2,3-dichloro-5-(difluoromethyl)pyridine without the hydroxyl group reaches XLogP3-AA = 3.1, demonstrating the additive effect of halogen substitution on partition coefficient [3].

Lipophilicity XLogP Drug-likeness

Regioisomeric Distinction: Adjacent vs. Non-Adjacent Chlorine

The 5,6-dichloro substitution pattern of the target compound differs fundamentally from the 3,5-dichloro-4-difluoromethyl regioisomer (CAS 1374659-33-2) . In the target compound, the two chlorine atoms occupy adjacent positions (5 and 6), whereas in the comparator they occupy non-adjacent positions (3 and 5) with the difluoromethyl group at position 4. This positional difference alters the electron density distribution across the pyridine ring, influencing both the compound's reactivity toward nucleophiles and its potential binding interactions with biological targets . The 5,6-adjacent dichloro arrangement creates a distinct electronic environment compared to the 3,5-non-adjacent pattern, as reflected in differing computed properties including topological polar surface area variations .

Regiochemistry Electronic effects Synthetic accessibility

Hydrogen Bond Donor Capacity: Hydroxyl Impact

The target compound possesses a hydrogen bond acceptor count of 3 (derived from the pyridine nitrogen, carbonyl/hydroxyl oxygen, and difluoromethyl fluorine atoms), whereas the 2,6-dichloro-4-(difluoromethyl)pyridine analog (CAS 1201675-01-5) lacks the hydroxyl group entirely and has a hydrogen bond donor count of 0 . The presence of the hydroxyl group in the target compound enables intermolecular hydrogen bonding networks that influence solid-state properties including melting point, crystallinity, and solubility profile [1]. These differences directly affect handling characteristics during weighing, dissolution, and formulation.

Hydrogen bonding Solubility Crystallinity

Synthetic Versatility via 2-Hydroxyl Functional Handle

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol provides a hydroxyl functional handle at the 2-position that enables O-alkylation, O-arylation, esterification, and sulfonation reactions inaccessible to non-hydroxylated analogs such as 2,5-dichloro-3-(difluoromethyl)pyridine (CAS 71701-93-4) [1]. The 2-pyridinol scaffold is a recognized building block in agrochemical and pharmaceutical synthesis, with the hydroxyl group serving as a versatile point of diversification for generating compound libraries or installing prodrug moieties [2]. The presence of both chlorine atoms (5,6-positions) and the difluoromethyl group (3-position) provides additional sites for orthogonal functionalization through cross-coupling chemistry.

Synthetic intermediate Functionalization Derivatization

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol: Key Applications


Agrochemical Intermediate: Pyridine-Based Herbicides

The 2-pyridinol core is a recognized scaffold in selective herbicidal compositions, as demonstrated in patent literature describing 2-pyridinol compounds with halogen substitution patterns for agricultural applications [1]. The specific 5,6-dichloro-3-difluoromethyl substitution pattern of this compound aligns with the structural requirements for pyridine-based pesticide intermediates, where the combination of chlorine atoms for electronic modulation and the difluoromethyl group for metabolic stability represents a validated design strategy [2]. The hydroxyl group at position 2 provides a functional handle for attachment to additional pharmacophoric elements through ether or ester linkages, enabling the construction of more complex agrochemical entities [1].

Pharmaceutical Building Block: Kinase Inhibitors & CNS

The balanced lipophilicity of 5,6-dichloro-3-(difluoromethyl)pyridin-2-ol (XLogP3-AA ≈ 2.3) positions this compound favorably for central nervous system (CNS) drug discovery programs, where optimal brain penetration correlates with LogP values in the 1-3 range [3]. The difluoromethyl group serves as a metabolically stable isostere for methyl or methoxy groups, reducing oxidative metabolism while maintaining similar steric and electronic properties . The 5,6-dichloro substitution pattern provides synthetic handles for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling rapid diversification for structure-activity relationship (SAR) studies in kinase inhibitor programs and other enzyme-targeted therapeutic areas [4].

Synthetic Methodology: Orthogonal Functionalization

This compound serves as an ideal substrate for developing and validating orthogonal functionalization methodologies due to its three distinct reactive sites: (1) the 2-hydroxyl group for O-functionalization, (2) the 5- and 6-chloro substituents for transition metal-catalyzed cross-coupling, and (3) the difluoromethyl group for potential C-H functionalization chemistry [4]. The adjacency of the two chlorine atoms at C5 and C6 creates a unique electronic environment that can influence the regioselectivity of nucleophilic aromatic substitution reactions compared to non-adjacent dichloro isomers, making this compound a valuable probe for investigating electronic effects in pyridine chemistry .

Library Synthesis: Diversification Node for Parallel Chemistry

The presence of three distinct functional handles (hydroxyl, two chlorine atoms, difluoromethyl group) on a single pyridine scaffold makes 5,6-dichloro-3-(difluoromethyl)pyridin-2-ol an efficient diversification node for parallel synthesis campaigns [4]. The hydroxyl group enables rapid O-alkylation or O-arylation to generate a first dimension of library diversity, while subsequent cross-coupling at the chlorine positions can introduce aryl, heteroaryl, or amine substituents in a second orthogonal diversification step [4]. This orthogonal reactivity profile maximizes the number of unique compounds accessible from a single starting material, improving synthetic efficiency in hit-to-lead and lead optimization programs compared to using multiple structurally similar building blocks with fewer functional handles.

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